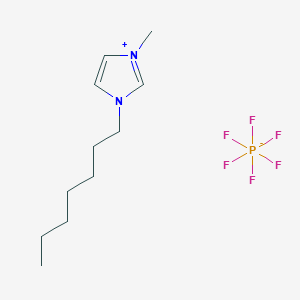

1-Heptyl-3-methylimidazolium hexafluorophosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Heptyl-3-methylimidazolium hexafluorophosphate is an ionic liquid with the chemical formula C11H21F6N2P and a molecular weight of 326.26 g/mol . It belongs to the class of imidazolium-based ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and high ionic conductivity . These properties make them suitable for various applications in scientific research and industry.

作用机制

Target of Action

1-Heptyl-3-methylimidazolium hexafluorophosphate is an ionic liquid Similar compounds have been used in the fabrication of lithium-ion batteries , suggesting that its targets could be related to electrochemical processes.

Mode of Action

The mode of action of this compound is primarily through its ionic interactions. The crystal structure of similar imidazolium hexafluorophosphates consists of interionic interactions dominated by cation–anion coulombic forces with minimal hydrogen bonding . This suggests that this compound likely interacts with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that similar compounds have been reported to participate in the denitration of the primary o−no 2 group, forming a c=o bond and releasing no 2 gas . This suggests that this compound may also influence similar biochemical pathways.

Result of Action

Given its ionic nature and potential role in electrochemical processes, it may influence the function and efficiency of systems where it is applied, such as in lithium-ion batteries .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it has been noted that similar ionic liquids are water-immiscible , which could impact their behavior in aqueous environments. Additionally, the presence of water can lead to the slow decomposition of the anion .

准备方法

Synthetic Routes and Reaction Conditions

1-Heptyl-3-methylimidazolium hexafluorophosphate can be synthesized through a two-step process:

Alkylation of 1-methylimidazole: The first step involves the alkylation of 1-methylimidazole with 1-bromoheptane to form 1-heptyl-3-methylimidazolium bromide.

Anion Exchange: The second step involves the exchange of the bromide anion with hexafluorophosphate anion using potassium hexafluorophosphate.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

化学反应分析

Types of Reactions

1-Heptyl-3-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: It can undergo nucleophilic substitution reactions where the hexafluorophosphate anion is replaced by other anions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include sodium chloride and potassium bromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolium compounds, while substitution reactions may yield imidazolium salts with different anions .

科学研究应用

1-Heptyl-3-methylimidazolium hexafluorophosphate has a wide range of applications in scientific research, including:

相似化合物的比较

1-Heptyl-3-methylimidazolium hexafluorophosphate can be compared with other similar compounds, such as:

1-Hexyl-3-methylimidazolium hexafluorophosphate: Similar in structure but with a shorter alkyl chain, leading to different solubility and thermal properties.

1-Butyl-3-methylimidazolium hexafluorophosphate: Has a shorter alkyl chain and different physicochemical properties.

1-Ethyl-3-methylimidazolium hexafluorophosphate: Has an even shorter alkyl chain and is used in different applications due to its unique properties.

The uniqueness of this compound lies in its longer alkyl chain, which provides distinct solubility, thermal stability, and ionic conductivity properties compared to its shorter-chain counterparts .

生物活性

1-Heptyl-3-methylimidazolium hexafluorophosphate (C7MIM·PF6) is an ionic liquid (IL) that has garnered attention in various fields, including biocatalysis, green chemistry, and material science. Its unique properties, such as low volatility and high thermal stability, make it a suitable medium for numerous biological applications. This article explores the biological activity of C7MIM·PF6, focusing on its effects on microbial systems and its applications in biocatalysis.

- Chemical Formula : C10H17F6N2P

- Molecular Weight : 286.22 g/mol

- Appearance : Colorless liquid

- Melting Point : Typically below room temperature

1. Biocatalysis

C7MIM·PF6 has been utilized as a solvent in biocatalytic processes, particularly in the asymmetric reduction of carbonyl compounds. Research indicates that it enhances the operational stability and efficiency of various enzymes and whole-cell biocatalysts.

Case Study: Candida parapsilosis

A study demonstrated the use of immobilized Candida parapsilosis CCTCC M203011 cells in a biphasic system with C7MIM·PF6 for the enantioselective reduction of 3-butyn-2-one to produce (R)-1-TMSE. The results showed that:

- The cells retained about 87% of their initial activity after multiple batches.

- The IL environment improved cell viability compared to traditional aqueous systems, indicating reduced substrate/product inhibition .

2. Toxicity Studies

While C7MIM·PF6 enhances certain biocatalytic processes, it also exhibits toxicity towards microbial cells under specific conditions. For instance:

- In the presence of substrates, cell viability decreased significantly in aqueous monophasic systems compared to IL-based systems.

- Cells exposed to products like TMSBOL retained higher activity in IL environments, suggesting that the IL effectively extracts toxic products away from the cells .

Table: Comparison of Biocatalytic Performance

| Parameter | Aqueous System | C7MIM·PF6 System |

|---|---|---|

| Initial Cell Activity (%) | 100 | 100 |

| Activity after 15h (%) | 17 | 58 |

| Cell Viability with Substrate (%) | Low | High |

| Repeated Batch Stability (%) | Low | 87 |

The mechanism by which C7MIM·PF6 enhances biocatalytic reactions involves several factors:

- Phase Separation : The biphasic nature allows for better separation of products from reactants, reducing inhibition effects.

- Stabilization of Enzymes : The ionic liquid environment stabilizes enzyme structures, enhancing their operational lifespan .

- Improved Solubility : Many substrates demonstrate increased solubility in ILs compared to aqueous solutions, facilitating higher reaction rates.

3. Extraction Processes

C7MIM·PF6 is also employed in the extraction and purification of biomolecules. Its ability to selectively extract compounds from complex mixtures makes it valuable in pharmaceutical applications .

4. Corrosion Inhibition

Recent studies have shown that C7MIM·PF6 can act as a corrosion inhibitor for metals, demonstrating significant adsorption properties on steel surfaces. This aspect is crucial for its application in material science .

属性

IUPAC Name |

1-heptyl-3-methylimidazol-3-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.F6P/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;1-7(2,3,4,5)6/h9-11H,3-8H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAHJEIEGVIPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21F6N2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。